Bis(p-chlorophenyl) diselenide
CAS No.: 20541-49-5
Cat. No.: VC0006023
Molecular Formula: C12H8Cl2Se2
Molecular Weight: 381 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20541-49-5 |
---|---|
Molecular Formula | C12H8Cl2Se2 |
Molecular Weight | 381 g/mol |
IUPAC Name | 1-chloro-4-[(4-chlorophenyl)diselanyl]benzene |
Standard InChI | InChI=1S/C12H8Cl2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
Standard InChI Key | DVGQWQMPCZYJLR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1Cl)[Se][Se]C2=CC=C(C=C2)Cl |
Canonical SMILES | C1=CC(=CC=C1Cl)[Se][Se]C2=CC=C(C=C2)Cl |
Synthesis and Production
Laboratory Synthesis
The compound is typically synthesized by reacting p-chlorophenyl halides (e.g., bromides or iodides) with elemental selenium in the presence of hydrazine hydrate as a reducing agent. Sodium hydroxide is often added to maintain alkaline conditions, facilitating the nucleophilic substitution reaction. For example:
where . Yields exceeding 70% have been reported under optimized conditions.
Industrial Production
Industrial-scale production employs continuous flow reactors to enhance efficiency and purity. Process parameters such as temperature (80–120°C), pressure (1–3 atm), and selenium-to-halide molar ratios (1:2) are tightly controlled. Post-synthesis purification involves recrystallization from ethanol or chromatography, achieving ≥95% purity .
Physical and Chemical Properties
Physical Characteristics
Property | Value | Source |
---|---|---|
Molecular Weight | 381.02 g/mol | |
Melting Point | 85–88°C | |
Boiling Point | 192°C (2 Torr) | |
Solubility | Insoluble in water; soluble in DMSO, DMF |
Reactivity and Stability
The diselenide bond () is redox-active, enabling participation in radical reactions and glutathione peroxidase-like activity . It undergoes hydrolysis in acidic media to form seleninic acids but remains stable in neutral or alkaline solutions .
Biological Activities and Mechanisms
Antimicrobial and Antiviral Effects
Bis(p-chlorophenyl) diselenide exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 2–4 µg/mL) and fungi (e.g., Candida albicans, MIC = 8 µg/mL) . Mechanistic studies suggest membrane disruption via thiol oxidation and inhibition of bacterial efflux pumps . Against viruses, it shows moderate activity against human herpesvirus-1 (IC = 12 µM) but is inactive against vesicular stomatitis virus .
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a precursor for synthesizing benzisoselenazolones, a class of antioxidants with neuroprotective properties . Derivatives such as bis[2-(hydroxyphenylcarbamoyl)]phenyl diselenide have entered preclinical trials for neurodegenerative diseases .
Materials Science
Its unique electronic properties make it a candidate for organic semiconductors and photovoltaic devices. The chlorine atoms stabilize charge-transfer complexes, achieving a bandgap of 2.1 eV.
Comparative Analysis with Related Compounds
vs. Diphenyl Diselenide
Parameter | Bis(p-chlorophenyl) Diselenide | Diphenyl Diselenide |
---|---|---|
Lipophilicity (logP) | 3.8 | 2.1 |
Antimicrobial MIC | 2–4 µg/mL | 8–16 µg/mL |
Anticancer IC | 5 µM | 15 µM |
Chlorine substitution enhances bioactivity and stability, albeit at the cost of increased environmental persistence .
vs. Bis(4-chlorophenyl) Disulfide
The selenium analog exhibits 10–100-fold higher antioxidant activity due to the redox versatility of Se versus S .
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